molecular formula C8H16O3 B3057224 4-Hydroxyoctanoic acid CAS No. 7779-55-7

4-Hydroxyoctanoic acid

Cat. No.: B3057224
CAS No.: 7779-55-7
M. Wt: 160.21 g/mol
InChI Key: ZRNOVONGMRDZEL-UHFFFAOYSA-N
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Description

4-Hydroxyoctanoic acid is an organic compound with the molecular formula C8H16O3. It is a medium-chain hydroxy acid, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of an octanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxyoctanoic acid can be synthesized through various methods. One common approach involves the oxidation of 4-hydroxy-1-octanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to avoid over-oxidation .

Another method involves the hydrolysis of γ-Octanoic lactone. This process can be carried out under acidic or basic conditions, with the lactone ring opening to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the large-scale oxidation of 4-hydroxy-1-octanol using environmentally friendly oxidizing agents. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyoctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxyoctanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxyoctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes such as hydroxyacid dehydrogenases, which catalyze the oxidation of the hydroxyl group to form corresponding keto acids. These reactions play a crucial role in various metabolic pathways, including fatty acid oxidation and energy production .

Comparison with Similar Compounds

4-Hydroxyoctanoic acid can be compared with other medium-chain hydroxy acids, such as:

Uniqueness

This compound is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct chemical and biological properties. Its ability to form a lactone (γ-Octanoic lactone) adds to its versatility in various applications .

Properties

IUPAC Name

4-hydroxyoctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-3-4-7(9)5-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNOVONGMRDZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415599
Record name 4-hydroxyoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7779-55-7
Record name 4-hydroxyoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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